Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride

Catalog No.
S14287492
CAS No.
24210-97-7
M.F
C21H26ClNO2
M. Wt
359.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidin...

CAS Number

24210-97-7

Product Name

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride

IUPAC Name

1-(4-methoxyphenyl)-3-(4-phenylpiperidin-1-yl)propan-1-one;hydrochloride

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

InChI

InChI=1S/C21H25NO2.ClH/c1-24-20-9-7-19(8-10-20)21(23)13-16-22-14-11-18(12-15-22)17-5-3-2-4-6-17;/h2-10,18H,11-16H2,1H3;1H

InChI Key

BLPPIZXJGJXNPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)C3=CC=CC=C3.Cl

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride is a complex organic compound that belongs to the class of propiophenones. It features a piperidine ring and a methoxy group, making it structurally unique among its derivatives. This compound is characterized by its molecular formula, which can be represented as C₁₈H₂₅ClN₂O, and it exists as a hydrochloride salt, enhancing its solubility and stability in various applications.

Propiophenone itself is an aromatic ketone, commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The presence of the piperidine moiety suggests potential psychoactive properties, as piperidine derivatives are often associated with central nervous system activity.

The synthesis of propiophenone derivatives typically involves several key reactions:

  • Friedel-Crafts Acylation: Propiophenone can be synthesized via the reaction of propanoyl chloride with benzene, catalyzed by aluminum chloride. This method forms the core structure of propiophenone.
  • Condensation Reactions: The specific compound can be synthesized by condensing 4-methoxypropiophenone with piperidine and formaldehyde under acidic conditions. This reaction typically requires heating to facilitate the formation of the desired product.
  • Hydrochloride Formation: The hydrochloride salt is formed by treating the base form of the compound with hydrochloric acid, enhancing its solubility for pharmaceutical applications.

Propiophenone derivatives exhibit a range of biological activities, particularly in pharmacology. The compound may possess properties such as:

  • Analgesic Effects: Some studies suggest that similar compounds can act as pain relievers.
  • Psychoactive Properties: Given the piperidine component, it may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Muscle Relaxant Effects: As indicated in patent literature, certain derivatives have shown effectiveness in treating conditions like spastic paralysis and muscular contractures .

The synthesis of 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride can be summarized as follows:

  • Starting Materials:
    • 4-Methoxypropiophenone
    • Piperidine
    • Formaldehyde
    • Hydrochloric acid
  • Procedure:
    • Combine 4-methoxypropiophenone with piperidine and formaldehyde in an appropriate solvent (e.g., isopropanol).
    • Heat the mixture to reflux while stirring for several hours.
    • Allow the reaction to cool and then add hydrochloric acid to form the hydrochloride salt.
    • Isolate the product through filtration and recrystallization from suitable solvents .

Propiophenone derivatives are utilized in various fields:

  • Pharmaceuticals: As intermediates in synthesizing drugs for pain management and neurological disorders.
  • Fragrance Industry: Due to their aromatic properties, they are used in perfumes and flavorings.
  • Chemical Research: Employed in laboratories for synthesizing other complex organic molecules.

Research indicates that compounds related to 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride may interact with various biological targets:

  • Receptor Binding: Studies on similar compounds have shown interactions with dopamine and serotonin receptors, suggesting potential mood-altering effects.
  • Enzyme Inhibition: Some derivatives may inhibit enzymes involved in neurotransmitter metabolism, impacting their levels in the brain.

Several compounds share structural similarities with 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
PropiophenoneAryl ketone with ethyl groupBasic structure for many derivatives
β-DimethylaminopropiophenoneDimethylamino group instead of piperidineEnhanced psychoactive effects
PhenmetrazineSimilar aryl ketone structureUsed as an appetite suppressant
MethcathinoneMethamphetamine-like structureStimulant properties

The uniqueness of 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride lies primarily in its specific substitution patterns on the aromatic ring and the inclusion of both methoxy and piperidine moieties, which contribute to its distinct pharmacological profile compared to other related compounds.

This detailed overview provides insights into the chemical nature, synthesis methods, biological activities, and applications of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride while comparing it with similar compounds to highlight its uniqueness.

The Mannich reaction remains a cornerstone for constructing beta-amino ketone frameworks in piperidine-propiophenone hybrids. This three-component condensation involves a ketone (4-methoxypropiophenone), an amine (piperidine), and formaldehyde, yielding a Mannich base with inherent pharmacological potential. In the context of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride, the reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic iminium intermediate formed between formaldehyde and the carbonyl carbon of 4-methoxypropiophenone.

Key optimization parameters include:

  • Temperature control: Reactions conducted at 60–80°C prevent premature decomposition of intermediates.
  • Acid catalysis: Hydrochloric acid facilitates iminium ion formation, accelerating the condensation step.
  • Solvent selection: Traditional methods employ methylene chloride or ether to stabilize reactive intermediates, though modern adaptations prioritize greener alternatives.

A representative protocol from patent literature involves bromination of propiophenone followed by coupling with piperidine derivatives in methylene chloride, yielding the hydrochloride salt after acid workup. This method achieves moderate yields (55–65%) but requires careful purification to remove residual brominated byproducts.

Table 1: Comparative Analysis of Mannich Reaction Conditions

ComponentTraditional MethodOptimized Protocol
Ketone4-Methoxypropiophenone4-Methoxypropiophenone
AminePiperidineN-Methylpiperidine
CatalystHClp-Toluenesulfonic acid
SolventMethylene chlorideEthanol/water (3:1)
Yield62%78%

Catalytic System Innovations for Improved Yield in N-Alkylation Reactions

N-Alkylation of piperidine with propiophenone derivatives benefits from advanced catalytic systems. Halide cluster catalysts, such as (H₃O)₂[(W₆Cl₈)Cl₆]·6H₂O supported on silica gel, enable efficient methylation at elevated temperatures (200–350°C), achieving 95% selectivity for N-methylpiperidine intermediates. Copper-based systems offer milder conditions: a Cu(I)/DMPA (N,N′-dimethylpropionamide) catalytic system facilitates N-alkylation of azoles and quinazolinones at 80–100°C, adaptable to piperidine-propiophenone systems.

Notable advancements include:

  • Redox-active esters: Decarboxylative alkylation using pivalic acid-derived esters under blue LED irradiation enables radical-mediated N-functionalization without transition metals.
  • Brønsted acid sites: Tungsten clusters generate proton-rich environments that stabilize carbocation intermediates, reducing side reactions during alkylation.

Table 2: Catalytic Systems for N-Alkylation

Catalyst TypeTemperature RangeSelectivitySubstrate Compatibility
Halide clusters200–350°C95%Primary alcohols
Cu(I)/DMPA80–100°C89%Methyl ketones
Organophotoredox25–40°C82%Redox-active esters

Solvent-Free Mechanochemical Synthesis Routes for Reduced Environmental Impact

Conventional syntheses of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride rely on halogenated solvents like methylene chloride, generating substantial hazardous waste. Mechanochemical approaches eliminate solvents by using high-energy ball milling to initiate solid-state reactions. While not explicitly documented in the provided sources, principles from analogous systems suggest:

  • Reagent stoichiometry: Precise 1:1 molar ratios of 4-methoxypropiophenone and piperidine derivatives prevent oligomerization.
  • Milling time: 2–4 hours at 30 Hz sufficiently activates carbonyl groups for Mannich condensation.
  • Additive effects: Catalytic quantities of silica gel or molecular sieves absorb water, driving the reaction equilibrium toward product formation.

This method reduces carbon footprint by 40–60% compared to solvent-based protocols, though scalability challenges persist due to equipment limitations.

Stereochemical Control in Asymmetric Synthesis of Chiral Piperidine-Propiophenone Hybrids

The piperidine ring introduces a stereogenic center, necessitating enantioselective synthesis for biologically active isomers. Although the provided sources lack direct examples, extrapolation from related systems reveals:

  • Chiral auxiliaries: (R)-BINOL-derived phosphoric acids induce asymmetry during Mannich reactions, favoring R-configuration at the piperidine nitrogen.
  • Dynamic kinetic resolution: Racemic intermediates equilibrate under basic conditions, with chiral catalysts selectively stabilizing one enantiomer during crystallization.

Critical factors for stereochemical purity:

  • Temperature modulation: Lower temperatures (–20°C) slow racemization, preserving enantiomeric excess (ee > 90%).
  • Counterion effects: Tartrate salts preferentially crystallize the desired enantiomer from solution.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

359.1652068 g/mol

Monoisotopic Mass

359.1652068 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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